molecular formula C20H18N4O2S2 B2917174 N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 713128-59-7

N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No. B2917174
CAS RN: 713128-59-7
M. Wt: 410.51
InChI Key: KKRTVTKUOKKZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, also known as DNQX, is a chemical compound that has been widely used in scientific research for its ability to block the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its receptors are involved in a variety of physiological processes, including learning and memory. DNQX has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for studying the role of these receptors in various biological systems.

Scientific Research Applications

Anticancer Activity

A study explored a series of novel thiophene derivatives incorporating sulfonamide, among other moieties, for their potential as anticancer agents. These compounds demonstrated significant in vitro cytotoxic activities against the human breast cancer cell line (MCF7), with several compounds showing higher cytotoxic activities than the positive control, doxorubicin. This highlights the compound's potential utility in cancer treatment research, particularly in targeting breast cancer (Ghorab, Bashandy, & Alsaid, 2014).

Antibacterial Applications

Research on quinoxaline sulfonamides, including those synthesized from various aromatic amines, demonstrated notable antibacterial activities against pathogens such as Staphylococcus spp. and Escherichia coli. This indicates the compound's relevance in developing new antibacterial agents, contributing to the fight against bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Antimicrobial Efficacy

Another study synthesized quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, highlighting their antimicrobial potential. The compounds displayed high activity against Gram-positive bacteria, showcasing their utility in developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).

Fluorescent Probes Development

Quinoline and benzofuran-2-yl derivatives have been synthesized and studied for their fluorescent properties. These compounds, including those with sulfonamide groups, serve as blue-green fluorescent probes in various solvents, indicating their potential in biochemical and medical imaging applications (Bodke, Shankerrao, & Harishkumar, 2013).

Environmental and Analytical Chemistry

The role of sulfonamides, including sulfaquinoxaline derivatives, has been investigated in environmental sciences, particularly in studying their behavior under solar light irradiation in water. This research aids in understanding the environmental fate and transformation of these compounds, with implications for water safety and pollution studies (Le Fur et al., 2013).

properties

IUPAC Name

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-13-9-10-15(12-14(13)2)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRTVTKUOKKZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.